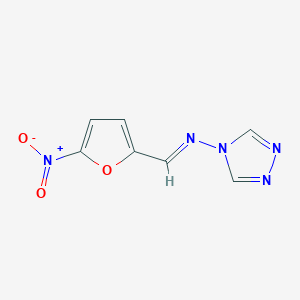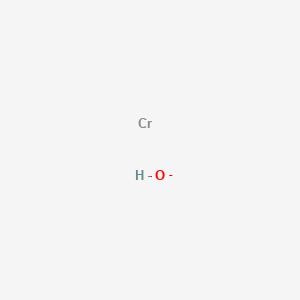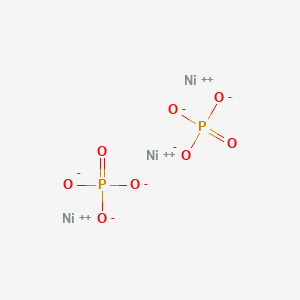
Hydron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H+, also known as proton or hydron, belongs to the class of inorganic compounds known as other non-metal hydrides. These are inorganic compounds in which the heaviest atom bonded to a hydrogen atom is belongs to the class of 'other non-metals'. H+ exists in all eukaryotes, ranging from yeast to humans. In humans, H+ is involved in cardiolipin biosynthesis CL(a-13:0/i-13:0/i-21:0/i-14:0) pathway, cardiolipin biosynthesis CL(a-13:0/a-13:0/18:2(9Z, 11Z)/a-21:0) pathway, cardiolipin biosynthesis CL(i-14:0/i-12:0/i-17:0/i-18:0) pathway, and cardiolipin biosynthesis CL(a-13:0/i-24:0/a-25:0/a-15:0) pathway. H+ is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(i-20:0/a-15:0/a-25:0) pathway, de novo triacylglycerol biosynthesis TG(a-21:0/i-14:0/a-17:0) pathway, de novo triacylglycerol biosynthesis TG(18:1(11Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/20:1(11Z)) pathway, and de novo triacylglycerol biosynthesis TG(i-24:0/15:0/i-12:0) pathway. Outside of the human body, H+ can be found in a number of food items such as oyster mushroom, white cabbage, shallot, and rowanberry. This makes H+ a potential biomarker for the consumption of these food products.
This compound is the general name for the hydrogen nucleus, to be used without regard to the hydrogen nuclear mass (either for hydrogen in its natural abundance or where it is not desired to distinguish between the isotopes). It is a member of atomic nucleus, a monoatomic hydrogen, a monoatomic monocation and a monovalent inorganic cation.
Stable elementary particles having the smallest known positive charge, found in the nuclei of all elements. The proton mass is less than that of a neutron. A proton is the nucleus of the light hydrogen atom, i.e., the hydrogen ion.
Propriétés
Numéro CAS |
12408-02-5 |
|---|---|
Formule moléculaire |
H+ |
Poids moléculaire |
1.008 g/mol |
Nom IUPAC |
hydron |
InChI |
InChI=1S/p+1 |
Clé InChI |
GPRLSGONYQIRFK-UHFFFAOYSA-N |
SMILES |
[H+] |
SMILES canonique |
[H+] |
Description physique |
Solid |
Synonymes |
Hydrogen Ion Hydrogen Ions Ion, Hydrogen Ions, Hydrogen Proton Protons |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


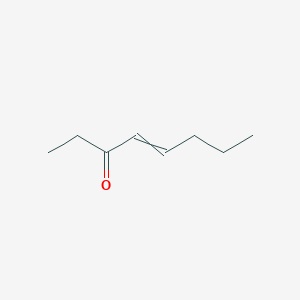
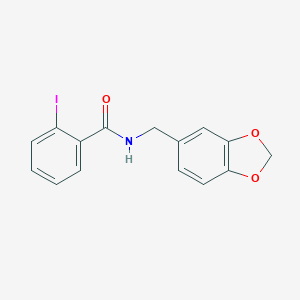
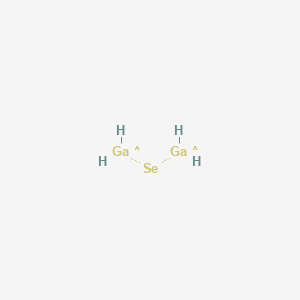
![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)
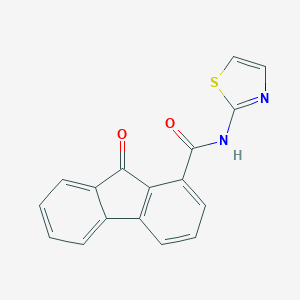
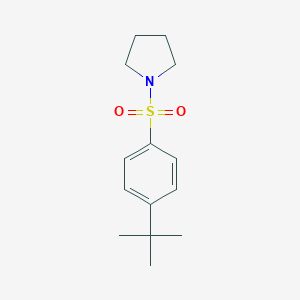
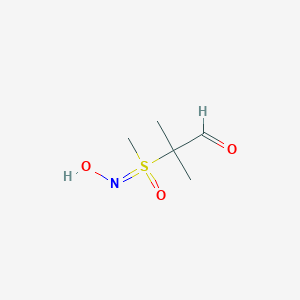
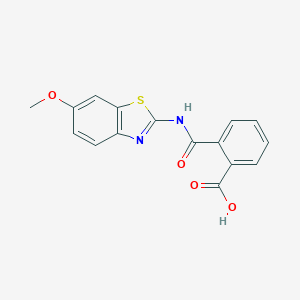
![2-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methylbenzoic acid](/img/structure/B225868.png)
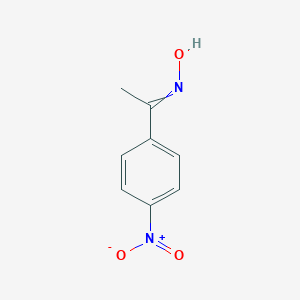
![6-{[4-(acetylamino)anilino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B225875.png)
